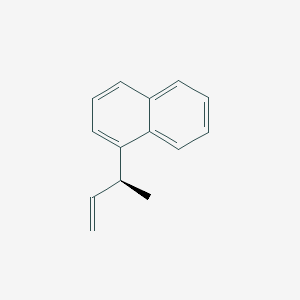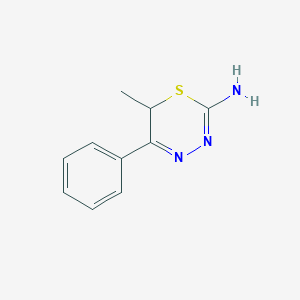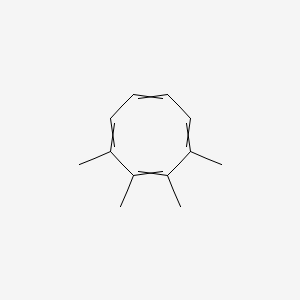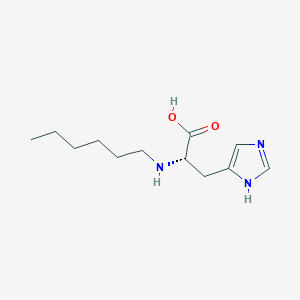![molecular formula C6H11Cl2OPS B14625886 {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride CAS No. 56966-11-1](/img/structure/B14625886.png)
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain, which is further substituted with a propan-2-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride typically involves the reaction of prop-1-en-1-yl compounds with phosphonic dichloride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of phosphonic dichloride.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-1-en-1-ylphosphonic dichloride: Lacks the propan-2-ylsulfanyl group, resulting in different reactivity and applications.
Propan-2-ylphosphonic dichloride: Does not contain the prop-1-en-1-yl chain, leading to distinct chemical properties.
Sulfur-containing phosphonic dichlorides: Compounds with different alkyl or aryl groups attached to the sulfur atom.
Uniqueness
The presence of both the propan-2-ylsulfanyl group and the prop-1-en-1-yl chain in {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride imparts unique reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
56966-11-1 |
|---|---|
Molekularformel |
C6H11Cl2OPS |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-2-propan-2-ylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H11Cl2OPS/c1-5(2)11-6(3)4-10(7,8)9/h4-5H,1-3H3 |
InChI-Schlüssel |
MGNFJLFGEDFKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(=CP(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)



![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

methanone](/img/structure/B14625884.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)


